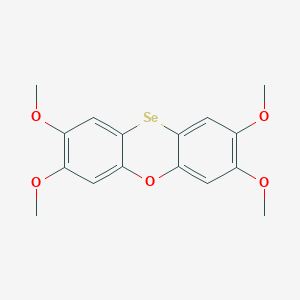

2,3,7,8-Tetramethoxyphenoxaselenine

Description

2,3,7,8-Tetramethoxyphenoxaselenine is a heterocyclic compound featuring a phenoxaselenine core (a selenium-containing analog of phenoxathiin) with four methoxy (-OCH₃) substituents at positions 2, 3, 7, and 6. Its molecular formula is C₁₂H₁₂O₄Se, with a molecular weight of 316.14 g/mol.

Properties

CAS No. |

117402-61-6 |

|---|---|

Molecular Formula |

C16H16O5Se |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

2,3,7,8-tetramethoxyphenoxaselenine |

InChI |

InChI=1S/C16H16O5Se/c1-17-9-5-13-15(7-11(9)19-3)22-16-8-12(20-4)10(18-2)6-14(16)21-13/h5-8H,1-4H3 |

InChI Key |

RXIGRCZRVBGFKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)OC3=CC(=C(C=C3[Se]2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetramethoxyphenoxaselenine typically involves the reaction of phenolic compounds with selenium reagents under controlled conditions. One common method includes the use of selenating agents such as selenium dioxide (SeO2) or selenium tetrachloride (SeCl4) in the presence of methoxy-substituted phenols. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of 2,3,7,8-Tetramethoxyphenoxaselenine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8-Tetramethoxyphenoxaselenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of selenoxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of selenide compounds.

Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acetic acid (CH3COOH) as a solvent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and ethanol (C2H5OH) as a solvent.

Substitution: Alkyl halides (e.g., methyl iodide, CH3I), acyl chlorides (e.g., acetyl chloride, CH3COCl), and anhydrous conditions.

Major Products:

Oxidation: Selenoxide derivatives.

Reduction: Selenide compounds.

Substitution: Alkylated or acylated derivatives of 2,3,7,8-Tetramethoxyphenoxaselenine.

Scientific Research Applications

2,3,7,8-Tetramethoxyphenoxaselenine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

Biology: The compound has been studied for its potential antioxidant properties, which may help in protecting cells from oxidative stress.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,3,7,8-Tetramethoxyphenoxaselenine involves its interaction with molecular targets and pathways within cells. The compound is known to exert its effects through the following mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reduces oxidative stress by donating electrons to neutralize free radicals.

Enzyme Modulation: The compound can modulate the activity of enzymes involved in redox reactions, such as glutathione peroxidase and thioredoxin reductase.

Signal Transduction: It influences cellular signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell survival and inflammation.

Comparison with Similar Compounds

Phenoxaheterocycles (Selenium vs. Sulfur/Oxygen Analogs)

Phenoxaselenine derivatives are structurally analogous to phenoxathiin (sulfur-containing) and dibenzo-p-dioxin (oxygen-containing) systems. Key comparisons include:

Key Findings :

- TCDD, a dibenzo-p-dioxin, is a potent inducer of hepatic aryl hydrocarbon hydroxylase (AHH), with a half-maximal induction dose of 0.85 nmole/kg in rats . While 2,3,7,8-Tetramethoxyphenoxaselenine’s bioactivity is uncharacterized, its methoxy groups may reduce electrophilicity and toxicity compared to halogenated dioxins.

- Selenium’s larger atomic radius and polarizability could enhance charge-transfer interactions in materials applications compared to sulfur or oxygen analogs.

Tetramethoxy-Substituted Compounds

Methoxy groups influence solubility, bioavailability, and electronic properties. Comparisons with tetramethoxyflavones and other methoxy-rich compounds include:

Key Findings :

- Tetramethoxyflavones exhibit biological activity due to methoxy groups enhancing membrane permeability . For 2,3,7,8-Tetramethoxyphenoxaselenine, similar substituents could improve solubility in organic solvents but may limit aqueous bioavailability.

Halogenated vs. Methoxy-Substituted Congeners

Halogenated dioxins/furans (e.g., 2,4,6,8-TeBDF) are environmentally persistent toxins . Methoxy substituents may alter environmental behavior:

Key Findings :

- Brominated dioxins like 2,4,6,8-TeBDF are 4× more concentrated in environmental samples than toxic 2,3,7,8-Br congeners .

Notes

Evidence Limitations: Direct studies on 2,3,7,8-Tetramethoxyphenoxaselenine are absent; comparisons rely on structural analogs (e.g., TCDD, tetramethoxyflavones) .

Methodological Consistency : Enzyme induction assays (as in TCDD studies) could elucidate bioactivity .

Safety : Analogous compounds (e.g., Thiophene fentanyl hydrochloride) highlight the need for toxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.